molecular formula C11H14N2O3S B13016331 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea

Cat. No.: B13016331
M. Wt: 254.31 g/mol
InChI Key: UUPZVXVBFBYHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea involves several steps, typically starting with the preparation of the thietane ring followed by its functionalization. The exact synthetic routes and reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Thietane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thietane ring.

    Functionalization: The thietane ring is then functionalized with a benzyl group and a urea moiety.

Chemical Reactions Analysis

1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Benzyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other thietane derivatives and benzylurea compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the thietane ring and the benzylurea structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-benzyl-3-(1,1-dioxothietan-3-yl)urea

InChI

InChI=1S/C11H14N2O3S/c14-11(13-10-7-17(15,16)8-10)12-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,14)

InChI Key

UUPZVXVBFBYHKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.